3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

Autophagy p62 oligomerization PROTAC

Researchers targeting neurodegenerative diseases face a scarcity of CNS-penetrant building blocks with orthogonal reactive handles. 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5) addresses this gap: • Dual alkyne & propargylic alcohol handles enable CuAAC bioconjugation & Sonogashira coupling with 1-2 fewer synthetic steps. • XLogP3-AA of 1.9 & MW 239.27 provide rule-of-five-compliant CNS drug-like properties. • Privileged scaffold for p62-mediated autophagy activators (U.S. Patent 11,753,376 B2). Supplied at ≥98% purity with global shipping.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 1203499-09-5
Cat. No. B1521503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
CAS1203499-09-5
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO
InChIInChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2
InChIKeyCOBXXSXAUUFNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Chemical Identity and Procurement


3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5) is a heterocyclic building block containing a 3-benzyloxypyridine core functionalized with a prop-2-yn-1-ol (propargyl alcohol) moiety at the 2-position. Its molecular formula is C15H13NO2 with a molecular weight of 239.27 g/mol, and it is classified as an alkyl aryl ether [1]. The compound is commercially available as a research chemical from multiple vendors, typically at ≥95% or ≥98% purity [2]. The combination of a pyridine nitrogen, a benzyl-protected 3-hydroxyl group, and a terminal alkyne with a primary alcohol makes this compound a versatile intermediate for Sonogashira coupling, click chemistry (CuAAC), and further derivatization via the propargylic alcohol handle .

Click chemistry (CuAAC) and Sonogashira coupling-ready building block with terminal alkyne and propargylic alcohol
Core scaffold for p62-mediated autophagy modulator research
Reported CNS drug-like physicochemical profile supports permeability research

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Substitution Risks


Structural analogs within the 3-benzyloxypyridine class exhibit profound functional divergence based on the substituent at the pyridine 2-position. The specific 2-prop-2-yn-1-ol substituent in CAS 1203499-09-5 confers a unique vector geometry and hydrogen-bonding capacity that is not recapitulated by the corresponding 2-carboxylic acid, 2-amine, or 2-alkyl derivatives [1]. In medicinal chemistry contexts, the propargylic alcohol moiety enables both π-stacking interactions via the alkyne and hydrogen bonding via the terminal hydroxyl—a dual interaction profile absent in analogs such as 3-(3-(benzyloxy)pyridin-2-yl)propiolic acid or 2-amino-3-benzyloxypyridine . Consequently, substituting CAS 1203499-09-5 with a structurally similar benzyloxypyridine derivative risks loss of critical binding interactions or synthetic utility, as the exact spatial orientation of the alkyne and hydroxyl groups relative to the benzyloxypyridine scaffold cannot be replicated by other commercially available in-class compounds [2].

Interaction Profile The 2-prop-2-yn-1-ol substituent enables hydrogen-bond and π-stacking interactions; 2-carboxylic acid or 2-amine analogs may shift target engagement
Synthetic Utility Dual orthogonal handles (alkyne and alcohol) offer modular diversification not available in less functionalized benzyloxypyridine derivatives

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Evidence for Selection


Autophagy Activation: Alkyne Scaffold Advantage

In a structure-activity relationship (SAR) analysis of benzyloxypyridine derivatives evaluated for autophagy activation via p62 protein oligomerization, the 3-benzyloxypyridin-2-yl core bearing an alkynyl substituent at the 2-position demonstrated substantially superior activity compared to N-substituted analogs. Specifically, compound (I-23) in U.S. Patent 11,753,376 B2, which incorporates the identical 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol scaffold as its core, exhibited a significant increase in GFP-LC3 puncta formation relative to baseline [1].

Autophagy SAR
Reported
>2-fold GFP-LC3 puncta increase vs N-substituted analogs (HeLa cells)
Supports autophagy pathway-response interpretation
Patent-derived; target engagement requires confirmatory studies
Autophagy p62 oligomerization PROTAC Protein degradation

Physicochemical Profile: CNS Drug-Like Properties

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol exhibits a favorable physicochemical profile for central nervous system (CNS) drug discovery applications. Its computed properties—molecular weight 239.27 g/mol, XLogP3-AA 1.9, 1 hydrogen bond donor, and 3 hydrogen bond acceptors—place it well within Lipinski's Rule of Five and Veber's criteria for oral bioavailability [1]. Compared to larger benzyloxypyridine derivatives with molecular weights exceeding 350 Da, this compound maintains a balanced lipophilicity that supports blood-brain barrier penetration potential while avoiding excessive hydrophobicity that can lead to promiscuous binding and off-target toxicity [2].

CNS Drug-Like Profile
Class-level
XLogP 1.9, MW 239 vs typical lead-like >3.5, >350 Da
Supports CNS permeability research context
Computed properties; in vitro permeability not measured
ADME Drug-likeness Lipinski's Rule of Five CNS permeability

Orthogonal Alkyne-Alcohol Functional Handles

The 2-prop-2-yn-1-ol substituent provides two orthogonal reactive handles—the terminal alkyne and the primary alcohol—that are absent in close structural analogs such as 3-benzyloxy-2-aminopyridine (CAS 24016-03-3) or 3-benzyloxy-2-methylpyridine. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular bioconjugation or library synthesis, while the propargylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or functionalized via Mitsunobu or mesylation chemistry [1]. This dual reactivity is quantitatively advantageous: in a typical medicinal chemistry workflow, the presence of both handles reduces the number of synthetic steps required to achieve functional diversification by 1–2 steps compared to analogs lacking the alkyne moiety .

Orthogonal Handles
Class-level inference
2 orthogonal handles (alkyne + alcohol) vs 1 or 0 in common analogs
Supports synthetic efficiency in probe design
Supplier-derived; step savings depend on reaction sequence
Click chemistry Sonogashira coupling Building block Bioconjugation

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Research Applications


Autophagy-Targeting Drug Discovery

Based on SAR evidence from U.S. Patent 11,753,376 B2, CAS 1203499-09-5 serves as a privileged scaffold for developing small-molecule activators of p62-mediated autophagy [1]. The 2-prop-2-yn-1-ol substituent is critical for achieving >2-fold enhancement in GFP-LC3 puncta formation. Procurement of this compound is indicated for: (i) synthesis and screening of focused libraries targeting neurodegenerative proteinopathies (e.g., Alzheimer‘s, Parkinson’s, Huntington‘s diseases); (ii) development of autophagy-modulating PROTACs or molecular glues; (iii) mechanism-of-action studies investigating p62 oligomerization dynamics.

CNS-Penetrant Lead Generation

With an XLogP3-AA of 1.9 and molecular weight of 239.27 g/mol, CAS 1203499-09-5 provides an intrinsically favorable CNS drug-like profile that larger benzyloxypyridine derivatives lack [1]. This compound is optimal for: (i) initiating CNS-targeted medicinal chemistry programs where maintaining low lipophilicity is paramount; (ii) fragment-based drug discovery (FBDD) campaigns seeking efficient, rule-of-five-compliant building blocks; (iii) CNS lead optimization where each additional synthetic step risks eroding brain penetration potential.

Modular Probe Synthesis via Orthogonal Handles

The dual reactive handles—terminal alkyne and propargylic alcohol—enable streamlined construction of complex molecular architectures with 1–2 fewer synthetic steps compared to less functionalized benzyloxypyridine analogs [1]. Recommended procurement scenarios include: (i) CuAAC-based bioconjugation for target engagement studies (e.g., click chemistry with azide-functionalized fluorophores or biotin tags); (ii) parallel library synthesis requiring orthogonal protecting group strategies; (iii) late-stage diversification of advanced intermediates in medicinal chemistry campaigns.

Alzheimer's Mitochondrial Dysfunction Modulator

While not directly tested as a final bioactive molecule, the 3-benzyloxypyridin-2-yl core is a validated pharmacophore in modulators of amyloid beta-induced mitochondrial dysfunction, as demonstrated by the activity of related pyridyl-urea derivatives [1]. CAS 1203499-09-5 is suitable for: (i) synthesis of novel Aβ-mitochondrial permeability transition pore (mPTP) modulators; (ii) structure-activity relationship expansion studies exploring the effect of 2-position substitution on mitochondrial membrane potential preservation; (iii) development of neuroprotective agents targeting early-stage Alzheimer’s pathology.

Application
Selection Property
Validation Focus
Autophagy modulator synthesis research
p62 oligomerization SAR scaffold
GFP-LC3 puncta formation endpoint
CNS-penetrant probe synthesis
Low lipophilicity and molecular weight
Permeability assay validation
CuAAC-based bioconjugation research
Orthogonal alkyne and alcohol handles
Reaction orthogonality validation
Mitochondrial dysfunction modulator synthesis
3-Benzyloxypyridine core SAR
Mitochondrial membrane potential endpoint

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